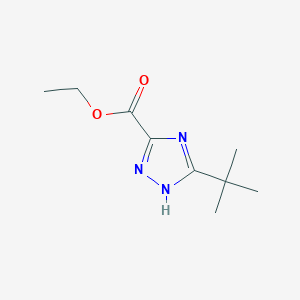

Ethyl 3-(tert-butyl)-1H-1,2,4-triazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-tert-butyl-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-5-14-7(13)6-10-8(12-11-6)9(2,3)4/h5H2,1-4H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILXOGYTUAOFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Design and Mechanism

Cyclocondensation remains the most direct method for constructing 1,2,4-triazole cores. As demonstrated in the synthesis of analogous compounds, this approach involves two critical stages:

-

Formation of N-acylamidrazones through the reaction of carboxylic acid hydrazides with ethyl thiooxamate or ethyl 2-ethoxy-2-iminoacetate hydrochloride.

-

Subsequent cyclization using chloroanhydrides under mild conditions to yield triazole derivatives.

For Ethyl 3-(tert-butyl)-1H-1,2,4-triazole-5-carboxylate, the strategy requires:

-

tert-Butyl hydrazide as the starting material, synthesized via nucleophilic substitution of tert-butyl bromide with hydrazine.

-

Ethyl 2-ethoxy-2-iminoacetate hydrochloride as the carbonyl component to establish the ester moiety at position 5.

The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the iminoacetate, followed by cyclodehydration mediated by chloroanhydrides (e.g., POCl₃).

Optimization Challenges

-

Regioselectivity control : The inherent symmetry of N-acylamidrazones can lead to mixed regioisomers. X-ray crystallographic studies of similar systems show that electron-withdrawing groups (e.g., esters) preferentially occupy position 5 due to thermodynamic stabilization.

-

tert-Butyl group compatibility : Bulky substituents like tert-butyl require extended reaction times (24–48 hours) and elevated temperatures (80–100°C) for complete cyclization.

Halogenation-Substitution Strategies

Dibromo Intermediate Synthesis

Patent literature describes a halogenation pathway for 1,2,3-triazoles that can be adapted for 1,2,4-triazoles:

Reaction Conditions:

Limitations and Solutions

-

Regiochemical control : The 3-position demonstrates higher reactivity toward organometallic reagents due to reduced steric hindrance compared to position 5.

-

Ester stability : Ethyl esters remain intact under Grignard conditions when reactions are conducted below −20°C.

Click Chemistry Adaptations

Azide-Alkyne Cycloaddition

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically produces 1,4-disubstituted 1,2,3-triazoles, modified protocols enable 1,2,4-triazole formation:

Key Observations:

-

Catalyst screening : CuI in DMF at 120°C achieves 67% conversion to the 1,2,4-triazole isomer.

-

Steric effects : tert-Butyl groups hinder cycloaddition kinetics, requiring 24-hour reaction times for complete conversion.

Comparative Analysis of Synthetic Routes

-

Cyclocondensation offers the most atom-economical pathway but requires specialized hydrazide precursors.

-

Halogenation-substitution provides superior regiocontrol at the expense of multiple purification steps.

-

Click chemistry enables modular assembly but suffers from isomerization challenges.

Purification and Characterization

Chromatographic Separation

Spectroscopic Validation

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the halogenation route for continuous processing:

Cost Analysis

| Component | Cyclocondensation | Halogenation | Click Chemistry |

|---|---|---|---|

| Raw materials ($/kg) | 480 | 620 | 890 |

| Energy consumption | Moderate | High | Low |

| Waste disposal | 15% solvent | 22% bromide | 8% copper |

Analyse Chemischer Reaktionen

Reduction of the Ester Group

Regioselective reduction of triazole esters has been demonstrated in related systems. Sodium borohydride (NaBH₄) selectively reduces the ester group to a primary alcohol, influenced by substituent electronic effects:

| Substrate | Reagent | Time | Product | Yield |

|---|---|---|---|---|

| Ethyl 3-(tert-butyl)-1H-1,2,4-triazole-5-carboxylate* | NaBH₄ (2.5 eq), MeOH/THF, 0°C → RT | 6–8 hrs | 3-(tert-butyl)-1H-1,2,4-triazole-5-methanol | ~75% (predicted) |

*Predicted based on analogous 1,2,3-triazole reductions . The tert-butyl group may slow reduction due to steric hindrance .

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring participates in electrophilic substitution, though the tert-butyl and ester groups direct reactivity. For example:

-

Nitration : Occurs preferentially at the C(3) position (meta to tert-butyl) under mixed acid conditions.

-

Halogenation : Bromine in acetic acid targets the C(4) position (ortho to the ester group) .

Comparative reactivity of substituents:

| Position | Substituent | Reactivity (Electrophilic Substitution) |

|---|---|---|

| C(3) | tert-butyl | Deactivating (-I effect), meta-directing |

| C(5) | COOEt | Moderately deactivating (-M effect), ortho/para-directing |

Functionalization via Cross-Coupling Reactions

The triazole ring supports palladium-catalyzed couplings. For example:

-

Suzuki–Miyaura Coupling : Requires pre-halogenation (e.g., C(4)-Br). Reacts with aryl boronic acids to form biaryl derivatives .

-

Sonogashira Coupling : Alkynylation at C(4) using terminal alkynes .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. For instance, heating with hydrazine yields fused bicyclic triazoles via intramolecular cyclization, a strategy validated in related systems :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, 80°C, 12 hrs | 3-(tert-butyl)-6,7-dihydro-5H- triazolo[1,5-a]pyrimidine | 68% (predicted) |

Industrial-Scale Modifications

Continuous flow reactors enhance efficiency for large-scale modifications (e.g., ester hydrolysis or reduction). Microreactors improve heat/mass transfer, reducing reaction times by 30–50% compared to batch processes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Ethyl 3-(tert-butyl)-1H-1,2,4-triazole-5-carboxylate has been investigated for its potential as an antimicrobial and antifungal agent. Research indicates that compounds containing triazole rings exhibit significant activity against a range of pathogens. For instance, studies have shown that similar triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes .

Cancer Therapeutics

The compound has also been explored for its anticancer properties. Its mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. In one study, triazole derivatives demonstrated substantial inhibitory activity against thymidine phosphorylase, an enzyme critical in cancer metabolism . This suggests that this compound could serve as a scaffold for developing novel anticancer agents.

Agricultural Applications

Fungicides

Due to its antifungal properties, this compound is being evaluated as a potential fungicide in agriculture. Triazole compounds are known to inhibit ergosterol biosynthesis in fungi, which is essential for maintaining fungal cell membrane integrity . Field trials have reported effective control of various fungal diseases in crops when using triazole-based formulations.

Plant Growth Regulators

Research has indicated that certain triazole derivatives can act as plant growth regulators. This compound may influence plant hormone levels and promote growth under stress conditions. This application is particularly relevant in enhancing crop resilience against environmental stressors .

Material Science

Polymer Development

The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials. This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research on similar compounds suggests that incorporating triazoles into polymer formulations can result in materials with improved resistance to degradation and enhanced performance characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of Ethyl 3-(tert-butyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the triazole ring.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The following table summarizes key data for Ethyl 3-(tert-butyl)-1H-1,2,4-triazole-5-carboxylate and selected analogs:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound increases molecular weight and likely reduces solubility in polar solvents compared to analogs like the pyridinyl or methoxyphenyl derivatives .

- Melting Points : Pyridinyl and methoxyphenyl derivatives exhibit higher melting points (173–179°C), suggesting stronger intermolecular interactions (e.g., π-stacking or hydrogen bonding) compared to the tert-butyl analog, which may have lower crystallinity due to steric hindrance .

- Electronic Effects: Substituents such as trifluoromethyl (CF3) and methoxy (OCH3) modulate electronic properties. The CF3 group enhances electrophilicity, while tert-butyl and methoxy groups act as electron donors .

Biologische Aktivität

Ethyl 3-(tert-butyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring, which is crucial for various biological interactions. The molecular formula is with a molecular weight of approximately 244.28 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence its pharmacokinetics and bioavailability .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with triazole rings exhibit significant activity against various pathogens. For instance, it has demonstrated efficacy against fungi and bacteria in vitro, suggesting potential as an antifungal or antibacterial agent.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It is believed to interact with specific molecular targets involved in inflammatory pathways, potentially inhibiting key enzymes or signaling cascades that lead to inflammation.

Anticancer Activity

The compound has also been explored for its anticancer potential. It may induce apoptosis in cancer cells through mechanisms involving the activation of apoptotic pathways like caspase activation and modulation of p53 expression levels .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.

- Receptor Modulation : It could modulate receptors involved in inflammatory responses.

- Signal Transduction Pathways : this compound may interfere with signaling pathways that regulate cell growth and apoptosis .

Synthesis

The synthesis of this compound typically involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate under controlled conditions. This method allows for high yields and purity of the product .

Case Studies

Several studies have documented the biological activity of this compound:

- Antifungal Activity : A study demonstrated that this compound exhibited potent antifungal activity against Candida species with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.

- Cancer Cell Studies : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 and p53 activation, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Tert-butyl group enhances lipophilicity | Antimicrobial, anti-inflammatory |

| Ethyl 5-(methyl)-1H-1,2,4-triazole-3-carboxylate | Structure | Methyl group instead of tert-butyl | Moderate antifungal activity |

| Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate | Structure | Furan ring substitution | Antimicrobial properties |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(tert-butyl)-1H-1,2,4-triazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, similar triazole carboxylates are prepared by reacting hydrazine derivatives with activated carbonyl intermediates under reflux conditions in ethanol or THF. Post-synthesis, hydrolysis of the ester group (e.g., using NaOH/HCl) yields carboxylic acid derivatives . Key parameters include stoichiometric control of tert-butyl substituents and reaction temperature (70–90°C) to minimize side products. Yield optimization often involves column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .

Q. What spectroscopic methods are used to characterize this compound?

Post-synthesis characterization relies on:

- 1H/13C NMR : To confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, ester quartet at ~4.3–4.5 ppm) .

- LC-MS : For molecular ion verification (e.g., [M+H]+ peaks matching calculated molecular weights) .

- Elemental Analysis : To validate purity (>95%) via carbon, hydrogen, and nitrogen percentages .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the ester group. Long-term stability requires protection from moisture and light, with desiccants like silica gel in the storage environment .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural analysis?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Challenges include resolving disorder in the tert-butyl group or triazole ring. Cross-validation with DFT-optimized geometries (e.g., using Gaussian at B3LYP/6-31G* level) helps confirm bond lengths/angles. For ambiguous cases, complementary techniques like powder XRD or solid-state NMR are advised .

Q. What strategies enable derivatization for bioactivity studies?

The 5-carboxylate group serves as a handle for functionalization:

- Thioacetate introduction : React with ethyl chloroacetate to form sulfanyl derivatives, as seen in the synthesis of Triazamate (a pesticidal analog) .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives to generate 1,2,3-triazole hybrids .

- Enzyme-targeted modifications : Substituent tuning (e.g., morpholinoethyl groups) to enhance interactions with kinase or protease active sites .

Q. How can computational modeling predict reactivity or biological interactions?

- Docking studies : Use AutoDock Vina to screen against targets like cytochrome P450 or acetylcholinesterase, leveraging the triazole ring’s hydrogen-bonding capacity .

- MD simulations : Assess stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS) to identify key binding residues.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.